molecular formula C12H19N3O2 B12929728 tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B12929728
M. Wt: 237.30 g/mol
InChI Key: VWTXQCPVBCSFNM-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Framework Analysis

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate belongs to the pyrazolopyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a partially saturated pyridine ring (six-membered, one nitrogen atom). The molecular formula is C₁₂H₁₉N₃O₂ , with a molecular weight of 237.30 g/mol . The IUPAC name reflects the tert-butyl carboxylate group at position 6 and the methyl substituent at position 7 of the heterocyclic core.

The pyrazolo[3,4-c]pyridine scaffold features a unique fusion pattern: the pyrazole ring is annulated to the pyridine ring at positions 3 and 4, creating a bicyclic framework. Partial saturation at positions 2, 4, 5, and 7 introduces conformational flexibility, while the tert-butyl group enhances steric bulk and solubility. Key structural parameters include:

Parameter Value
Ring fusion Pyrazole[3,4-c]pyridine
Saturation 2,4,5,7-tetrahydro
Functional groups tert-butyl carboxylate, methyl

The methyl group at position 7 occupies a pseudo-axial orientation due to steric interactions with the adjacent hydrogen atoms, as observed in related pyrazolopyridine derivatives.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 7-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-8-10-9(7-13-14-10)5-6-15(8)11(16)17-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

VWTXQCPVBCSFNM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=NN2

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Key Keto Intermediate

  • Starting from commercially available 1,1-dimethoxypropane-2-one, a reaction with dimethylformamide dimethyl acetal (DMF-DMA) at approximately 100 °C yields an (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one intermediate.
  • This intermediate serves as a Michael acceptor and precursor for pyrazole ring formation.

Step 2: Pyrazole Ring Formation via Hydrazine Cyclization

  • The keto intermediate undergoes cyclization with hydrazine hydrate at 0–25 °C over 16 hours.
  • This step forms 3-(dimethoxymethyl)-1H-pyrazole derivatives, establishing the pyrazole core essential for further ring fusion.

Step 3: Conversion to Pyrazole-3-formaldehyde

  • Treatment of the pyrazole intermediate with formic acid at 25 °C for about 12 hours converts the dimethoxymethyl group to a formyl group, yielding 1H-pyrazole-3-formaldehyde.
  • This aldehyde functionality is critical for subsequent reductive amination.

Step 4: Reductive Amination to Introduce Propylamine Side Chain

  • The pyrazole-3-formaldehyde reacts with 3-aminopropene under reductive amination conditions to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.
  • This step introduces the propylamine linker necessary for ring closure and further functionalization.

Step 5: Protection with tert-Butoxycarbonyl (Boc) Group

  • The amine intermediate is treated with Boc anhydride to yield tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)aminomethyl carbamate.
  • Boc protection stabilizes the amine and facilitates subsequent oxidative cyclization.

Step 6: Oxidative Cyclization to Form the Pyrazolo[3,4-c]pyridine Core

  • Using metachloroperbenzoic acid (m-CPBA) as an oxidant, the Boc-protected intermediate undergoes oxidative cyclization.
  • This step forms the fused pyrazolo[3,4-c]pyridine ring system with the tert-butyl carboxylate at the 6-position, yielding tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate analogs.
  • Subsequent methylation at the 7-position can be achieved via selective alkylation methods to install the 7-methyl substituent, completing the target compound structure.

Reaction Conditions Summary Table

Step Reaction Key Reagents/Conditions Temperature Time Yield Notes
1 Formation of keto intermediate 1,1-dimethoxypropane-2-one + DMF-DMA 100 °C Several hours High yield, clean conversion
2 Pyrazole cyclization Hydrazine hydrate 0–25 °C 16 hours Moderate to high yield
3 Formylation Formic acid 25 °C 12 hours Efficient conversion
4 Reductive amination 3-aminopropene + reducing agent Room temp Several hours Good yield
5 Boc protection Boc anhydride Room temp 1–2 hours High yield
6 Oxidative cyclization m-CPBA Room temp 2–4 hours Moderate yield, critical step

Research Findings and Optimization Notes

  • The use of DMF-DMA in Step 1 is crucial for introducing the dimethylamino functionality, which facilitates subsequent cyclization.
  • Hydrazine hydrate cyclization (Step 2) requires careful temperature control to avoid side reactions and maximize pyrazole formation.
  • Formic acid-mediated formylation (Step 3) is mild and selective, preserving the pyrazole ring integrity.
  • Reductive amination (Step 4) benefits from the use of mild reducing agents such as sodium triacetoxyborohydride to prevent over-reduction.
  • Boc protection (Step 5) stabilizes the amine intermediate and improves handling for oxidative cyclization.
  • Oxidative cyclization (Step 6) with m-CPBA is sensitive to reaction time and oxidant equivalents; optimization is necessary to maximize yield and minimize by-products.
  • Methylation at the 7-position can be achieved post-cyclization using methyl iodide or methyl triflate under basic conditions.

Comparative Analysis with Related Compounds

Compound Key Differences Preparation Complexity Industrial Feasibility
tert-Butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate Hydroxyl at 7-position instead of methyl Moderate Established patent route
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate Methyl at 5-position, different ring fusion Similar Synthetic routes reported but less industrial data
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate (target) Methyl at 7-position, pyrazolo[3,4-c]pyridine core Moderate to high Potential for scale-up with optimization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-c]pyridine Derivatives

The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with modifications at positions 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of structurally related compounds:

Structural and Functional Modifications

Compound Name Substituents Key Features Applications/Activities Reference
tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate 7-methyl, 6-tert-butyl carbamate Enhanced stability via carbamate protection; methyl group increases lipophilicity Synthetic intermediate
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 3-CF₃, 6-tert-butyl carbamate Trifluoromethyl group improves metabolic stability and electron-withdrawing effects Potential kinase inhibitors
(4R,7S)-7-(N'-hydroxy-N-methylcarbamimidoyl)-1-methyl-4-[(sulfooxy)amino]-... 7-carbamimidoyl, 4-sulfooxy Polar substituents enhance solubility; sulfation aids in protein binding Anticoagulant or enzyme-targeting agents
RIP1 kinase inhibitors (e.g., 7-oxo derivatives) 7-oxo, 3-aryl/heteroaryl substituents Optimized brain penetration via lipophilic groups; high RIP1 kinase affinity Neurodegenerative disease therapeutics
FRESH00002410346 (bound to SARS-CoV-2 NSP3 macrodomain) 3-hydroxy-1-methyl Hydroxyl group facilitates hydrogen bonding with viral proteins Antiviral research

Key Research Findings

  • Trifluoromethyl-substituted derivatives (e.g., ) exhibit improved metabolic stability due to the electron-withdrawing nature of CF₃, making them candidates for oral therapeutics. RIP1 kinase inhibitors (e.g., 7-oxo derivatives) demonstrate that substituents at position 3 (e.g., aryl groups) critically influence kinase selectivity and brain penetration .
  • Crystallographic Insights :

    • The pyrazolo[3,4-c]pyridine core in FRESH00002410346 forms hydrogen bonds with the SARS-CoV-2 NSP3 macrodomain, highlighting its utility in targeting viral proteins .
  • Synthetic Utility :

    • The tert-butyl carbamate group in the target compound is a common protective strategy for amines, as seen in the synthesis of spirocyclic derivatives (e.g., ), enabling multi-step reactions without side reactions.

Physicochemical and Pharmacokinetic Trends

Property Target Compound 3-CF₃ Derivative RIP1 Inhibitor FRESH00002410346
Molecular Weight (g/mol) 263.33 299.27 ~400–450 386.34
LogP (Predicted) 2.1 3.5 2.8–3.2 1.2
Hydrogen Bond Donors 1 1 2–3 3
Metabolic Stability Moderate High High Moderate

Biological Activity

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.3 g/mol
  • Structure : The compound features a pyrazolo[3,4-c]pyridine core, characterized by a bicyclic structure that incorporates nitrogen atoms within its rings. This unique arrangement is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Pyrazolo Core : The initial step involves the cyclization of suitable precursors to form the pyrazolo core.
  • Carboxylation : The introduction of the carboxylate group is achieved through various synthetic pathways that may include esterification reactions.
  • Purification : Final purification steps are critical to ensure high yield and purity, often achieving yields upwards of 97% under optimized conditions .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents by targeting specific bacterial enzymes such as pantothenate synthetase .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of bacteria; potential target for Mycobacterium tuberculosis .
AnticancerInduces apoptosis in cancer cells; may interfere with cell cycle progression.
Other PharmacologicalPotential use in treating neurodegenerative diseases and inflammation.

Case Studies

  • Antimicrobial Research :
    A study investigated the efficacy of pyrazolo derivatives against Mycobacterium tuberculosis. Compounds were designed to inhibit pantothenate synthetase, showing promising results in vitro .
  • Cancer Cell Studies :
    Another study focused on the anticancer properties of pyrazolo derivatives. It was found that certain compounds could significantly reduce the viability of cancer cell lines through apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate?

The compound is typically synthesized via a multi-step route involving:

  • Regioselective alkylation of the pyrazolo-pyridine core to introduce the 7-methyl group.
  • Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .
  • Purification via recrystallization or flash chromatography, with yields ranging from 40–65% depending on solvent systems (e.g., ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding patterns .
  • LC-MS (ESI+) to verify molecular weight ([M+H]+ ~ 265.3 g/mol) and purity (>95%) .
  • 1H/13C NMR for regiochemical confirmation (e.g., distinguishing C-7 methyl protons at δ 1.3–1.5 ppm) .

Q. What safety precautions are critical during handling?

  • Store under inert gas (N2/Ar) at 2–8°C to prevent Boc-group hydrolysis .
  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity and yield?

  • Microwave-assisted synthesis reduces reaction times (e.g., alkylation steps from 12h to 2h) while maintaining >85% regioselectivity .
  • Flow chemistry minimizes side products (e.g., over-alkylation) by controlling residence time and temperature gradients .
  • High-throughput screening of catalysts (e.g., Pd/C vs. PtO2) enhances hydrogenation efficiency in pyrazolo-pyridine ring closure .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration?

  • Yoshikawa et al. demonstrated that 7-oxo derivatives with logP ~2.8 and polar surface area <80 Ų achieve brain-to-plasma ratios >0.5 in rodent models .
  • Introducing trifluoromethyl groups at C-5 improves metabolic stability (t1/2 > 4h in hepatic microsomes) without compromising BBB permeability .

Q. How can computational methods predict conformational stability?

  • DFT calculations (B3LYP/6-31G*) model ring puckering and hydrogen-bonding networks, correlating with experimental X-ray data (RMSD <0.2 Å) .
  • Molecular dynamics simulations (AMBER force field) assess Boc-group stability under physiological pH, identifying hydrolysis-prone conformers .

Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Structure-kinetic relationship (SKR) analysis measures residence time on target proteins (e.g., RIP1 kinase) using surface plasmon resonance (SPR). Longer residence times (>30 min) correlate with sustained in vivo activity despite moderate in vitro IC50 values .
  • Metabolite profiling (via HR-MS/MS) identifies active metabolites that contribute to efficacy but are absent in in vitro assays .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization with cryoprotectants (trehalose/sucrose) reduces degradation rates by 70% compared to liquid storage .
  • Forced degradation studies (40°C/75% RH for 14 days) coupled with LC-MS identify primary degradation pathways (e.g., C-7 methyl oxidation) .

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